molecular formula C13H16FN3O3S B2601474 N-(2-(3-fluorophenyl)-2-methoxyethyl)-1-methyl-1H-pyrazole-4-sulfonamide CAS No. 1797897-09-6

N-(2-(3-fluorophenyl)-2-methoxyethyl)-1-methyl-1H-pyrazole-4-sulfonamide

Cat. No. B2601474
CAS RN: 1797897-09-6
M. Wt: 313.35
InChI Key: RRILKGRALNTHCA-UHFFFAOYSA-N
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Description

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds, such as 3-bromo-N-(3-fluorophenyl)benzenesulfonamide, are synthesized through an amidation reaction .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using techniques like X-ray diffraction (XRD) and spectroscopic methods . Density functional theory (DFT) is often used to calculate the molecular structure and analyze the electrostatic potential and the frontier molecular orbital of the molecule .


Chemical Reactions Analysis

The reactivity of similar compounds towards other chemical entities, including metal ions and nucleophiles, has been studied extensively.


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound are influenced by its molecular structure. The occurrence of concomitant polymorphism due to structural disorder illustrates how slight variations in molecular conformation can lead to significant differences in physical properties, such as solubility and stability.

Scientific Research Applications

Carbonic Anhydrase Inhibitory Activities

Sulfonamide derivatives have been extensively studied for their inhibitory effects on carbonic anhydrase isoenzymes, which are critical for various physiological functions. Studies have synthesized and investigated polymethoxylated-pyrazoline benzene sulfonamides, revealing significant inhibitory activities against carbonic anhydrase I and II isoenzymes. These compounds, including those similar to the query compound, have shown potential as lead molecules for further exploration due to their superior inhibitory activities compared to reference compounds like acetazolamide (Kucukoglu et al., 2016).

Antiproliferative Activities

Pyrazole-sulfonamide derivatives have been designed and synthesized to evaluate their in vitro antiproliferative activities against various cancer cell lines. These compounds demonstrated selective efficacy against specific cancer cells, suggesting their potential as broad-spectrum antitumor agents. The antiproliferative activities of these derivatives underscore their promise in cancer therapy research (Mert et al., 2014).

Antimicrobial and Antitubercular Activities

Research into benzene sulfonamide pyrazole oxadiazole derivatives has highlighted their antimicrobial and antitubercular potential. These compounds have been evaluated against various bacterial strains and Mycobacterium tuberculosis, with some demonstrating good antibacterial activity and promising antitubercular effects. This suggests the potential application of sulfonamide derivatives in combating bacterial infections and tuberculosis (Shingare et al., 2022).

Medicinal Chemistry and Drug Design

The structural modification and synthesis of sulfonamide derivatives, including the attachment of various pharmacophores, have been explored for their biological activities. These studies involve the synthesis of heterocyclic sulfonamides and sulfonyl fluorides, showcasing the versatility of sulfonamide derivatives in medicinal chemistry for designing compounds with potential therapeutic applications (Tucker et al., 2015).

Environmental Biodegradation

Sulfonamide antibiotics, due to their persistence in the environment, pose risks related to antibiotic resistance. Research into microbial strategies for the degradation of sulfonamides, including sulfamethoxazole, has identified pathways initiated by ipso-hydroxylation followed by fragmentation. This novel microbial strategy for eliminating sulfonamide antibiotics highlights the environmental aspect of sulfonamide research, focusing on reducing antibiotic resistance propagation (Ricken et al., 2013).

Safety and Hazards

The safety data sheet for similar compounds suggests that they should be handled with care to avoid skin and eye contact, inhalation, and ingestion . They should be stored in a cool, well-ventilated place and kept away from heat, sparks, open flames, and hot surfaces .

properties

IUPAC Name

N-[2-(3-fluorophenyl)-2-methoxyethyl]-1-methylpyrazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16FN3O3S/c1-17-9-12(7-15-17)21(18,19)16-8-13(20-2)10-4-3-5-11(14)6-10/h3-7,9,13,16H,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRILKGRALNTHCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)S(=O)(=O)NCC(C2=CC(=CC=C2)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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